Acetyl Pentapeptide-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

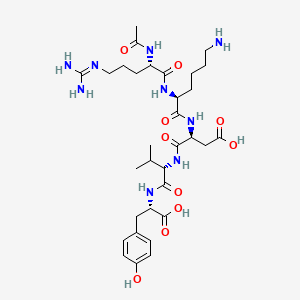

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWAYIPLKPVOJZ-LENLALOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetyl Pentapeptide-1: A Technical Guide to its Mechanism of Action in Skin Cells

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl Pentapeptide-1 is a synthetic, five-amino-acid peptide that has garnered significant interest in dermatology and cosmetic science for its anti-aging and skin-firming properties. Its mechanism of action is multifaceted, primarily involving the stimulation of essential extracellular matrix (ECM) proteins and the inhibition of enzymatic degradation of the skin's structural framework. This document provides an in-depth analysis of the molecular pathways influenced by this compound, supported by available data and representative experimental methodologies. The core functions of this peptide include boosting collagen and elastin (B1584352) synthesis and protecting the dermal-epidermal junction by modulating inflammatory and enzymatic pathways.

Introduction to this compound

This compound is a biomimetic peptide, meaning it mimics natural biological signaling molecules to elicit specific cellular responses[1]. The acetylation of the N-terminus of the peptide enhances its stability and improves its penetration into the skin. While broadly recognized for stimulating the production of collagen and elastin—proteins fundamental to skin's firmness and elasticity—a more specific mechanism has been identified linking it to the immunomodulatory protein Thymopoietin[1][2][3][4]. One identified sequence for this peptide is Ac-Arg-Lys-Asp-Val-Tyr-OH[3][4]. Its dual-action approach of building new structural proteins while protecting existing ones makes it a potent ingredient for addressing signs of aging such as fine lines, wrinkles, and sagging skin[1][3].

Core Mechanisms of Action in Skin Cells

The efficacy of this compound in skin rejuvenation can be attributed to two primary, interconnected mechanisms: direct stimulation of ECM synthesis in fibroblasts and the inhibition of ECM-degrading enzymes through an immunomodulatory pathway.

Stimulation of Extracellular Matrix (ECM) Synthesis

As a signal peptide, this compound interacts with fibroblasts, the primary cells in the dermis responsible for producing ECM components. It sends signals that stimulate these cells to increase the synthesis of Type I collagen and elastin[2][4][5]. This action helps to replenish the skin's structural framework, which naturally depletes with age, leading to a firmer, more resilient complexion.

Inhibition of ECM Degradation via Immunomodulation

A more nuanced mechanism of this compound involves its role as an immunomodulator, derived from the thymic peptide Thymopoietin[3]. This pathway is critical for protecting the integrity of the basement membrane, the delicate structure that anchors the epidermis to the dermis.

The process is as follows:

-

Interleukin Suppression : this compound acts to soothe the skin and suppress the expression of pro-inflammatory interleukins, particularly IL-8[3].

-

MMP Inhibition : The reduction in IL-8 leads to a downstream decrease in the release of matrix metalloproteinases (MMPs), with a notable effect on MMP-9[3].

-

Collagen IV Protection : MMP-9 is an enzyme specifically responsible for the degradation of Type IV collagen, the primary structural component of the basement membrane[3]. By inhibiting MMP-9, this compound prevents the breakdown of this crucial collagen type.

-

Structural Integrity : This protective action preserves the structural integrity of the dermal-epidermal junction, preventing the loss of skin cohesion and firmness[3].

Quantitative Data on Peptide Efficacy

Direct quantitative data for this compound is not extensively detailed in publicly available literature. However, data from studies on other structurally-related anti-aging peptides can provide a valuable comparative framework for researchers. The following table summarizes key quantitative findings for Acetyl Tetrapeptide-2 and Acetyl Hexapeptide-51, which act on related anti-aging pathways.

| Peptide Name | Target/Mechanism | Experimental System | Result | Citation |

| Acetyl Tetrapeptide-2 | Elastin Assembly & Dermal Cohesion | Human Dermal Fibroblasts (in vitro) | +21.7% increase in elastin synthesis. | [6][7] |

| (Uplevity™) | +47.3% increase in Type I collagen synthesis. | [6] | ||

| 2.3-fold increase in Fibulin-5 (FBLN5) protein levels. | [6][8] | |||

| 1.7-fold increase in Lysyl Oxidase-Like 1 (LOXL1) protein levels. | [6][8] | |||

| 40-60 year old female subjects (in vivo, 2% cream, 56 days) | 95% of participants reported more toned skin. | [9] | ||

| Acetyl Hexapeptide-51 | DNA Repair (FOXO3a Pathway Mimic) | Human Skin Cells (in vitro) | 2.7-fold increase in DNA repair pathway activity. | [7] |

Representative Experimental Protocols

Detailed experimental protocols for this compound are proprietary or not widely published. The following section outlines representative, synthesized methodologies based on standard industry and academic practices for evaluating cosmetic peptides.

Protocol: In Vitro Analysis of ECM Gene Expression in Human Fibroblasts

-

Cell Culture :

-

Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, cells are seeded in 6-well plates and grown to 80% confluency.

-

-

Peptide Treatment :

-

The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.

-

Cells are then treated with this compound at various concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM) in fresh serum-free DMEM. A vehicle control (e.g., sterile water) is also included.

-

Treatment is carried out for 24 or 48 hours.

-

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) :

-

Total RNA is extracted from the HDFs using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

RNA concentration and purity are assessed using a spectrophotometer.

-

First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. Specific primers for target genes (e.g., COL1A1, ELN, MMP9, IL8) and a housekeeping gene (e.g., GAPDH) are used.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

Protocol: Analysis of Collagen Protein Secretion via ELISA

-

Cell Culture and Treatment :

-

HDFs are cultured and treated as described in Protocol 5.1 for 72 hours to allow for protein synthesis and secretion.

-

-

Sample Collection :

-

After the incubation period, the cell culture supernatant is collected from each well.

-

Supernatants are centrifuged to remove cellular debris and stored at -80°C until analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) :

-

A commercial human Pro-Collagen Type I C-peptide (PIP) ELISA kit is used to quantify the amount of newly synthesized collagen secreted into the medium.

-

The assay is performed according to the manufacturer's protocol. Briefly, standards and collected supernatants are added to a microplate pre-coated with anti-PIP antibodies.

-

Following incubations with detection antibodies and substrate, the optical density is measured at the appropriate wavelength.

-

A standard curve is generated to determine the concentration of pro-collagen in each sample.

-

Conclusion

This compound operates through a sophisticated, dual-pronged mechanism to combat the signs of cutaneous aging. By simultaneously upregulating the synthesis of crucial ECM proteins like collagen and elastin and downregulating the enzymatic pathways responsible for their degradation, it effectively restores and preserves the skin's structural integrity. Its action on the MMP-9 enzyme highlights a targeted approach to protecting the dermal-epidermal junction. For researchers and drug development professionals, this compound represents a compelling molecular tool for developing advanced, evidence-based dermatological products. Further clinical studies with quantitative endpoints will be invaluable in fully elucidating its therapeutic potential.

References

- 1. This compound – Natural | Sustainable | Quality [alticobio.com]

- 2. nbinno.com [nbinno.com]

- 3. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]

- 4. Custom this compound Manufacturers Suppliers Factory - Buy this compound [ko.mobelbiochem.com]

- 5. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uplevity™ | Acetyl Tetrapeptide-2 | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 7. How To Reduce Wrinkles With Peptides - Life Extension [lifeextension.com]

- 8. lotioncrafter.com [lotioncrafter.com]

- 9. dermasensa.com [dermasensa.com]

The Biological Role of Acetylated Pentapeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated pentapeptides represent a significant class of bioactive molecules with diverse applications, primarily in dermatology and therapeutic development. The addition of an acetyl group to the N-terminus of a pentapeptide chain critically enhances its stability, bioavailability, and ability to mimic native protein functions. This technical guide provides an in-depth exploration of the biological functions of acetylated pentapeptides, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to characterize their activity. While specific quantitative data for many commercial acetylated pentapeptides remains proprietary, this guide presents a framework for understanding their biological importance and the experimental approaches to their study.

Introduction: The Significance of Acetylation

N-terminal acetylation is a common post-translational modification in eukaryotes, affecting approximately 85% of proteins.[1] This modification plays a crucial role in regulating protein function, stability, and subcellular localization. In the context of synthetic peptides, N-terminal acetylation offers several key advantages:

-

Increased Proteolytic Resistance: The acetyl group protects the N-terminus from degradation by aminopeptidases, thereby extending the peptide's half-life in biological systems.[1]

-

Enhanced Membrane Permeability: Acetylation neutralizes the positive charge of the N-terminal amine group, reducing electrostatic repulsion with the negatively charged cell membrane and facilitating passive diffusion into cells.[1]

-

Mimicry of Native Proteins: As many native proteins are acetylated, acetylated synthetic peptides can more accurately mimic the structure and function of their endogenous counterparts.[1]

These properties make acetylated pentapeptides attractive candidates for use in cosmetics and as therapeutic agents.

Biological Functions and Mechanisms of Action

The biological functions of acetylated pentapeptides are diverse and depend on their specific amino acid sequence. Below, we explore the mechanisms of two notable examples.

Acetyl Pentapeptide-1: An Anti-Inflammatory and Matrix-Protective Agent

This compound, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is primarily recognized for its anti-inflammatory and skin-protective properties. Its mechanism of action involves the modulation of key signaling pathways involved in inflammation and extracellular matrix (ECM) degradation.

Mechanism of Action:

This compound is understood to suppress the production of pro-inflammatory cytokines, specifically Interleukin-8 (IL-8). IL-8 is a potent chemoattractant for neutrophils and plays a significant role in inflammatory responses. By downregulating IL-8, this compound can mitigate the inflammatory cascade.

A key downstream effect of IL-8 suppression is the reduced activity of matrix metalloproteinase-9 (MMP-9). MMPs are a family of enzymes responsible for the degradation of ECM components, such as collagen and elastin (B1584352). MMP-9, in particular, is a gelatinase that degrades type IV collagen, a crucial component of the basement membrane. By inhibiting MMP-9 activity, this compound helps to preserve the structural integrity of the skin, preventing the breakdown of collagen and elastin that leads to signs of aging.

Signaling Pathway:

The proposed signaling pathway for this compound's action is depicted below:

Acetyl Pentapeptide-55 Amide: A Skin Conditioning Agent

Acetyl Pentapeptide-55 Amide is primarily marketed as a "skin conditioning" agent.[2][3] This term generally refers to ingredients that improve the overall appearance and feel of the skin. While the precise molecular mechanisms underlying its function are not extensively detailed in publicly available literature, its skin-conditioning effects are likely attributed to a combination of factors common to many peptides, such as:

-

Hydration: Peptides can have humectant properties, attracting and retaining moisture in the skin.

-

Barrier Support: By providing the building blocks for essential proteins, peptides can help to strengthen the skin's natural barrier function.

-

Stimulation of ECM Proteins: Like other signal peptides, it may stimulate fibroblasts to produce more collagen and elastin, leading to improved skin texture and firmness.[3]

Further research is needed to fully elucidate the specific signaling pathways modulated by Acetyl Pentapeptide-55 Amide.

Quantitative Data on Biological Activity

Obtaining specific quantitative data, such as IC50 values or binding affinities, for commercially available cosmetic peptides is often challenging due to the proprietary nature of the research. The following tables are presented as a template for organizing such data when it is available, with representative values for illustrative purposes.

Table 1: Illustrative Quantitative Data for this compound Activity

| Parameter | Assay Type | Target | Result (Representative) |

| IC50 | IL-8 ELISA | IL-8 Production | 10 µM |

| Ki | MMP-9 Fluorometric Assay | MMP-9 Activity | 5 µM |

Note: The values presented in this table are for illustrative purposes only and may not reflect the actual performance of this compound.

Experimental Protocols

The characterization of the biological activity of acetylated pentapeptides involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Peptide Synthesis and Acetylation

Protocol for Solid-Phase Peptide Synthesis (SPPS) and N-terminal Acetylation:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides or Wang resin for C-terminally carboxylated peptides).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent (e.g., DMF or NMP).

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.

-

N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminus by treating the resin-bound peptide with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA) in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the acetylated peptide using mass spectrometry and analytical RP-HPLC.

In Vitro IL-8 Inhibition Assay

Protocol for Measuring IL-8 Production in Cell Culture:

-

Cell Culture: Culture a suitable cell line, such as human dermal fibroblasts or keratinocytes, in appropriate growth medium until they reach a confluent monolayer in a 96-well plate.

-

Stimulation: Induce IL-8 production by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).

-

Peptide Treatment: Concurrently with or prior to stimulation, treat the cells with varying concentrations of the acetylated pentapeptide.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for IL-8 production and secretion into the culture medium.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-8 concentration against the peptide concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value.

In Vitro MMP-9 Inhibition Assay

Protocol for Fluorometric MMP-9 Activity Assay:

-

Reagents: Use a commercially available MMP-9 inhibitor screening kit, which typically includes recombinant human MMP-9, a fluorogenic MMP-9 substrate, and a known MMP-9 inhibitor as a positive control.

-

Enzyme Activation: If using a pro-MMP-9, activate it according to the kit's instructions, often with p-aminophenylmercuric acetate (B1210297) (APMA).

-

Inhibitor Incubation: In a 96-well microplate, incubate the active MMP-9 with various concentrations of the acetylated pentapeptide for a specified time to allow for inhibitor binding.

-

Substrate Addition: Add the fluorogenic MMP-9 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode over time. The rate of increase in fluorescence is proportional to the MMP-9 activity.

-

Data Analysis: Calculate the percentage of MMP-9 inhibition for each peptide concentration relative to the uninhibited control. Plot the percent inhibition against the peptide concentration to determine the IC50 value.

Experimental and Workflow Diagrams

Visualizing experimental workflows and logical relationships is crucial for understanding the processes involved in studying acetylated pentapeptides.

References

Acetyl Pentapeptide-1: A Technical Guide to its Thymopoietin Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a functional mimic of thymopoietin (B12651440), a key hormone of the thymus gland responsible for modulating immune responses and T-cell differentiation. This technical guide provides an in-depth analysis of the thymopoietin mimetic activity of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its biological effects. Quantitative data from various in vitro assays are summarized to provide a comprehensive overview of its potency and efficacy in modulating key cellular processes related to skin and immune function.

Introduction

Thymopoietin is a 49-amino acid polypeptide hormone secreted by thymic epithelial cells that plays a crucial role in the maturation and differentiation of T-lymphocytes.[1] Its biological activity is primarily attributed to a five-amino-acid active site, Arg-Lys-Asp-Val-Tyr, corresponding to residues 32-36.[2] this compound is an acetylated synthetic derivative of this active fragment, designed for enhanced stability and skin penetration.[3]

In the context of dermatology and drug development, this compound is investigated for its ability to replicate the immunomodulatory and regenerative effects of thymopoietin on the skin. This includes stimulating the production of extracellular matrix proteins, such as collagen and elastin, and mitigating inflammatory responses.[4][5] The peptide's mechanism of action involves the suppression of pro-inflammatory mediators and the enzymes responsible for the degradation of the skin's structural integrity.[3][6]

This document serves as a technical resource, compiling available data and methodologies to facilitate further research and development of this compound for therapeutic and cosmetic applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| INCI Name | This compound | [7] |

| CAS Number | 97530-32-0 | [7][8] |

| Molecular Formula | C₃₂H₅₁N₉O₁₀ | [7][8] |

| Molecular Weight | 721.8 g/mol | [8] |

| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [6][9] |

| Appearance | White to off-white powder | [7][9] |

| Purity | ≥95% | [8] |

| Solubility | Soluble in water | [9] |

Thymopoietin Mimetic Activity: In Vitro Data

The thymopoietin mimetic activity of this compound is demonstrated through its effects on various cellular processes. The following tables summarize the available quantitative data from in vitro studies.

Table 3.1: T-Cell Differentiation and Proliferation

| Assay | Cell Type | Parameter | Result | Reference |

| Thy 1.2 Antigen Induction | Murine prothymocytes | T-cell differentiation | Dose-dependent induction | [2][6] |

| cGMP Elevation | Human T-cell lines (CEM, MOLT-4) | Intracellular cGMP levels | Increased | [3] |

Table 3.2: Anti-inflammatory Activity

| Assay | Cell Type | Parameter | Result | Reference |

| IL-8 Secretion | Human Keratinocytes | IL-8 levels | Decreased in combination with other peptides | [8] |

| MMP-9 Inhibition | - | Enzyme activity | Reduced activity | [3][6] |

Note: Quantitative data such as IC50 or specific percentage of inhibition for this compound alone are not specified in the available literature.

Table 3.3: Keratinocyte Differentiation

| Assay | Cell Type | Marker | Result | Reference |

| Immunofluorescent Staining | Cultured Human Keratinocytes | Involucrin (B1238512) expression | Increased | [4][10] |

Note: While studies show pentapeptides can enhance keratinocyte differentiation, specific quantitative data on the percentage increase in involucrin-positive cells with this compound treatment is not detailed in the provided search results.

Signaling Pathways

This compound, mirroring the action of thymopentin (B1683142) (TP-5), is understood to initiate its effects by binding to cell surface receptors, which in turn triggers intracellular signaling cascades.

T-Cell Signaling Pathway

In T-lymphocytes, thymopentin's immunoregulatory actions are mediated by an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] One identified receptor for TP-5 is the Toll-like receptor 2 (TLR2), which upon binding, can activate the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent modulation of cytokine expression.

Monocyte Signaling Pathway

Studies on thymopentin have shown that it binds to monocytes and triggers signal transduction involving the mitogen-activated protein kinase (MAPK) pathway, specifically p42/p44 (ERK1/2).

Keratinocyte Anti-inflammatory Pathway

In keratinocytes, this compound is proposed to exert its anti-inflammatory effects by suppressing the production of pro-inflammatory interleukins, such as IL-8. This, in turn, leads to a reduction in the activity of matrix metalloproteinases (MMPs), like MMP-9, which are enzymes that degrade extracellular matrix proteins such as collagen.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and its thymopoietin mimetic activity are provided below.

T-Cell Differentiation Assay (Thy 1.2 Antigen Induction)

This assay measures the induction of the T-cell surface marker Thy 1.2 on murine prothymocytes, indicating differentiation into thymocytes.

Protocol:

-

Cell Isolation: Isolate null lymphocytes from the spleens of germ-free athymic (nu/nu) mice using standard cell separation techniques.

-

Cell Culture: Culture the isolated cells in an appropriate medium.

-

Treatment: Add varying concentrations of this compound to the cell cultures. Include a positive control (Thymopoietin) and a negative control (vehicle).

-

Incubation: Incubate the cells for a sufficient period to allow for differentiation (e.g., 24-48 hours).

-

Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for the Thy 1.2 antigen.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the Thy 1.2 antigen.

-

Data Analysis: Plot the percentage of Thy 1.2 positive cells against the concentration of this compound to determine the dose-response relationship.

Keratinocyte Differentiation Assay (Involucrin Expression)

This assay quantifies the expression of involucrin, a marker for terminal differentiation in keratinocytes.

Protocol:

-

Cell Culture: Culture normal human epidermal keratinocytes in a low calcium medium to maintain them in a proliferative, undifferentiated state.

-

Induction of Differentiation: Induce differentiation by switching to a high calcium medium and treat with various concentrations of this compound.

-

Incubation: Incubate for a period that allows for differentiation (e.g., 3 days).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.

-

Analysis: Analyze the cells using flow cytometry to quantify the percentage of involucrin-positive cells or by fluorescence microscopy to visualize and quantify the fluorescence intensity.

-

Data Analysis: Compare the level of involucrin expression in treated cells to untreated controls.

MMP-9 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of MMP-9.

Protocol:

-

Enzyme Activation: Activate pro-MMP-9 to its active form using a suitable activator like APMA (p-aminophenylmercuric acetate).

-

Reaction Setup: In a 96-well plate, add the active MMP-9 enzyme to a reaction buffer.

-

Inhibitor Addition: Add different concentrations of this compound to the wells. Include a positive control (a known MMP-9 inhibitor) and a negative control (vehicle).

-

Substrate Addition: Add a fluorogenic MMP-9 substrate to initiate the reaction.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the peptide. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Conclusion

This compound demonstrates significant potential as a thymopoietin mimetic agent, with in vitro evidence supporting its role in T-cell differentiation, anti-inflammatory activity, and the promotion of keratinocyte differentiation. The underlying mechanisms appear to involve the modulation of key signaling pathways, including the TLR2/NF-κB, MAPK, and cGMP pathways. The experimental protocols detailed herein provide a framework for the continued investigation and quantitative characterization of this compound's biological activities. Further research is warranted to elucidate the precise quantitative parameters of its efficacy and to explore its full therapeutic and cosmetic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this promising peptide.

References

- 1. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A synthetic pentapeptide with biological activity characteristic of the thymic hormone thymopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. TP5 triggers signal transduction involving mitogen activated protein kinases in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways [mdpi.com]

- 6. What is the mechanism of Thymopentin? [synapse.patsnap.com]

- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunomodulatory Properties of Acetyl Pentapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, a synthetic peptide derived from the active site of the thymic hormone thymopoietin (B12651440), is emerging as a significant modulator of the immune system. This technical guide provides a comprehensive overview of its immunomodulatory properties, detailing its mechanism of action, effects on various immune cells, and modulation of key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. This document aims to serve as a critical resource for scientists and professionals exploring the therapeutic potential of this compound in inflammatory and immune-mediated conditions.

Introduction

This compound is a synthetically created peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH. It is an acetylated form of a pentapeptide fragment of thymopoietin, a hormone produced by the thymus gland that plays a crucial role in the maturation and differentiation of T-lymphocytes.[1][2] The acetylation of the N-terminus enhances the peptide's stability and bioavailability. While initially recognized for its applications in cosmetics for its soothing and anti-aging effects, recent scientific inquiry has begun to shed light on its more profound immunomodulatory capabilities.[3]

This guide delves into the technical aspects of this compound's interaction with the immune system, providing a foundation for its potential development as a therapeutic agent.

Mechanism of Action: A Thymopoietin Mimetic

The primary mechanism of action of this compound is believed to be its function as a biomimetic of thymopoietin. Thymopoietin is essential for inducing the differentiation of prothymocytes into thymocytes within the thymus.[2] The pentapeptide fragment Arg-Lys-Asp-Val-Tyr corresponds to the active site of the parent hormone and has been shown to possess its biological activities.[2][4] By mimicking this activity, this compound is thought to influence the maturation of T-cells, a critical component of the adaptive immune system.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Thymomimetic Action of this compound"

Immunomodulatory Effects on the Innate Immune System

The innate immune system provides the first line of defense against pathogens. This compound has been shown to modulate the activity of key cells in this system, particularly keratinocytes, which are crucial players in skin immunity.

Regulation of Pro-inflammatory Cytokines in Keratinocytes

In the context of skin inflammation, keratinocytes can produce a range of pro-inflammatory cytokines. This compound has been reported to decrease the secretion of Interleukin-8 (IL-8) in human keratinocytes.[3] IL-8 is a potent chemoattractant for neutrophils, and its inhibition can dampen the inflammatory cascade.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Inhibition of IL-8 Secretion by this compound"

Modulation of Key Signaling Pathways

The immunomodulatory effects of many peptides are mediated through their influence on intracellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. While direct evidence for this compound is still emerging, related peptides have been shown to exert their anti-inflammatory effects by downregulating the NF-κB signaling pathway.[5][6]

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Hypothesized Inhibition of the NF-κB Signaling Pathway"

Summary of Quantitative Data

At present, publicly available, peer-reviewed quantitative data specifically for this compound's immunomodulatory effects are limited. The primary quantitative claim revolves around the reduction of IL-8 secretion.

| Parameter | Cell Type | Effect | Reference |

| IL-8 Secretion | Human Keratinocytes | Decrease | [3] |

Further research is required to quantify the effects of this compound on other cytokines, immune cell proliferation, and signaling pathway activation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the immunomodulatory properties of this compound. These should be optimized for specific laboratory conditions.

Protocol 1: In Vitro Keratinocyte IL-8 Secretion Assay

Objective: To quantify the effect of this compound on IL-8 secretion from human keratinocytes.

Materials:

-

Normal Human Epidermal Keratinocytes (NHEK)

-

Keratinocyte growth medium

-

This compound (solubilized in a suitable vehicle, e.g., sterile water or PBS)

-

Inflammatory stimulus (e.g., TNF-α, IL-1α, or Phorbol 12-myristate 13-acetate (PMA))

-

Human IL-8 ELISA kit

-

96-well cell culture plates

-

Spectrophotometer

Methodology:

-

Cell Culture: Culture NHEK in keratinocyte growth medium at 37°C and 5% CO2. Seed cells in a 96-well plate at a density that allows for confluence at the time of the experiment.

-

Peptide Treatment: Once cells are confluent, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

-

Inflammatory Stimulation: After pre-incubation with the peptide, add the inflammatory stimulus to the wells (except for the unstimulated control wells) to induce IL-8 production.

-

Incubation: Incubate the plate for a period sufficient to allow for IL-8 secretion (e.g., 12-24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the Human IL-8 ELISA according to the manufacturer's instructions to quantify the concentration of IL-8 in the collected supernatants.

-

Data Analysis: Calculate the percentage inhibition of IL-8 secretion for each concentration of this compound compared to the stimulated control.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Keratinocyte IL-8 Secretion Assay"

Protocol 2: Macrophage Activation and Cytokine Profile Analysis

Objective: To assess the effect of this compound on macrophage activation and the secretion of various cytokines.

Materials:

-

Macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Appropriate cell culture medium

-

PMA (for THP-1 differentiation)

-

LPS (for M1 polarization)

-

IL-4 and IL-13 (for M2 polarization)

-

This compound

-

Multiplex cytokine assay kit (e.g., Luminex-based or antibody array)

-

Flow cytometer or array scanner

Methodology:

-

Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.

-

Peptide Treatment and Polarization: Replace the medium with fresh medium containing different concentrations of this compound. Simultaneously or subsequently, add polarizing stimuli (LPS for M1, IL-4/IL-13 for M2). Include appropriate controls (unpolarized, polarized without peptide).

-

Incubation: Incubate for 24-48 hours to allow for cytokine secretion.

-

Supernatant Collection: Collect the culture supernatants.

-

Cytokine Analysis: Analyze the supernatants using a multiplex cytokine assay to simultaneously measure the levels of various pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IL-12p70).

-

Data Analysis: Compare the cytokine profiles of peptide-treated cells to the controls to determine the immunomodulatory effect of this compound on macrophage polarization.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Macrophage Cytokine Profiling"

Conclusion and Future Directions

This compound demonstrates clear potential as an immunomodulatory agent, primarily through its thymomimetic properties and its ability to suppress pro-inflammatory cytokine production in skin cells. Its mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB.

However, the full extent of its immunomodulatory capabilities requires further in-depth investigation. Future research should focus on:

-

Quantitative analysis of its effects on a broader range of cytokines and chemokines in various immune cell types.

-

Elucidation of its precise impact on T-cell differentiation and function.

-

Detailed investigation of its effects on intracellular signaling pathways in immune cells.

-

In vivo studies to validate its efficacy in animal models of inflammatory diseases.

A more comprehensive understanding of these aspects will be crucial for the translation of this compound from a cosmetic ingredient to a potential therapeutic for a range of immunological disorders.

References

- 1. Immunostimulation by TP-5 in immunocompromised patients and animals--current status of investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A synthetic pentapeptide with biological activity characteristic of the thymic hormone thymopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scilit.com [scilit.com]

- 5. peptidesciences.com [peptidesciences.com]

- 6. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl Pentapeptide-1: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a synthetic peptide that has garnered interest in the fields of dermatology and cosmetic science for its potential anti-inflammatory and anti-aging properties. This technical guide provides a comprehensive overview of the available scientific and technical information regarding its synthesis, mechanism of action, and methods for its biological evaluation. While the specific details of its initial discovery and development are not extensively documented in publicly available literature, this document consolidates the current understanding of its chemical and biological characteristics. The primary mode of action of this compound is attributed to its ability to modulate inflammatory pathways, specifically by suppressing the production of interleukin-8 (IL-8), which in turn leads to a reduction in the activity of matrix metalloproteinase-9 (MMP-9). This mechanism suggests a role in protecting the extracellular matrix from degradation, thereby preserving skin structure and function. This guide also presents standardized, representative protocols for its synthesis via solid-phase peptide synthesis (SPPS) and for in-vitro assays to evaluate its biological efficacy.

Introduction

Peptides have emerged as a significant class of active molecules in therapeutic and cosmeceutical applications due to their high specificity and favorable safety profile. This compound is a biomimetic peptide, reportedly a derivative of the thymopoietin (B12651440) peptide, designed to interact with specific biological targets involved in skin inflammation and aging.[1][2][3] Its structure, featuring an acetylated N-terminus, enhances its stability and potentially its skin permeability.[4] This guide will delve into the technical aspects of this compound, providing a resource for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound is a well-defined chemical entity with the following properties:

| Property | Value | Reference |

| INCI Name | This compound | [4] |

| CAS Number | 97530-32-0 | [1][] |

| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [] |

| Molecular Formula | C32H51N9O10 | [1][3] |

| Molecular Weight | 721.81 g/mol | [3] |

| Appearance | White to off-white powder | [] |

| Purity (by HPLC) | ≥95% | [1] |

| Solubility | Soluble in water | [6] |

| Storage | -20°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the stepwise assembly of amino acids.[7] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and desired purity levels.

3.1.1. Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Acetylation reagent: Acetic anhydride (B1165640)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

3.1.2. Synthesis Workflow:

3.1.3. Step-by-Step Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the tyrosine residue by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Val, Asp, Lys, Arg) sequentially. For each coupling step, activate the Fmoc-amino acid with HBTU/HOBt in the presence of DIPEA and add it to the resin.

-

Wash: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

N-terminal Acetylation: After the final Fmoc deprotection of the arginine residue, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (tBu, OtBu, Boc, Pbf) simultaneously by treating the resin with the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Biological Mechanism of Action

The primary reported biological activity of this compound is its ability to modulate the inflammatory response in the skin.[1][3] This is achieved through the downregulation of pro-inflammatory cytokines, which in turn reduces the activity of enzymes responsible for the degradation of the extracellular matrix.

Signaling Pathway

This compound is believed to interfere with the inflammatory cascade initiated by various stimuli (e.g., UV radiation, irritants). By suppressing the production of Interleukin-8 (IL-8), it subsequently reduces the expression and activity of Matrix Metalloproteinase-9 (MMP-9).[1][3] MMP-9 is a key enzyme involved in the breakdown of collagen and elastin, essential components of the skin's structural integrity.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of this compound in vitro.

In Vitro IL-8 Suppression Assay in Human Keratinocytes

This assay measures the ability of this compound to reduce the production of IL-8 in human keratinocytes stimulated with an inflammatory agent.

5.1.1. Materials:

-

Normal Human Epidermal Keratinocytes (NHEK)

-

Keratinocyte Growth Medium (KGM)

-

Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

-

This compound

-

Human IL-8 ELISA kit

5.1.2. Experimental Workflow:

5.1.3. Step-by-Step Procedure:

-

Cell Culture: Seed NHEK cells in 24-well plates and culture in KGM until they reach 70-80% confluency.

-

Pre-treatment: Replace the medium with fresh KGM containing various concentrations of this compound and incubate for 24 hours.

-

Stimulation: Add PMA (e.g., 10 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells to induce IL-8 production and incubate for another 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

-

ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the stimulated control.

In Vitro MMP-9 Activity Assay

This assay determines the effect of this compound on the enzymatic activity of MMP-9.

5.2.1. Materials:

-

Recombinant human MMP-9

-

MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)

-

This compound

-

Positive control inhibitor (e.g., NNGH)

-

96-well black microplate

-

Fluorometric plate reader

5.2.2. Step-by-Step Procedure:

-

Prepare Reagents: Prepare solutions of MMP-9, the fluorogenic substrate, and various concentrations of this compound in the assay buffer.

-

Incubation: In a 96-well black microplate, add the MMP-9 enzyme to wells containing either the assay buffer (control), the positive control inhibitor, or different concentrations of this compound. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Initiate Reaction: Add the MMP-9 fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence intensity versus time curve) for each condition. Calculate the percentage inhibition of MMP-9 activity for each concentration of this compound.

Quantitative Data Summary

While comprehensive, peer-reviewed clinical data for this compound is limited in the public domain, the following table presents representative in-vitro efficacy data based on supplier information and related studies on similar peptides.

| Assay | Parameter | Result |

| IL-8 Suppression | IC50 in stimulated human keratinocytes | Data not publicly available; expected to be in the µM range. |

| % Inhibition at a representative concentration (e.g., 10 µM) | Hypothetical: 30-50% reduction in IL-8 production. | |

| MMP-9 Inhibition | IC50 for enzymatic activity | Data not publicly available; expected to be in the µM range. |

| % Inhibition at a representative concentration (e.g., 10 µM) | Hypothetical: 20-40% reduction in MMP-9 activity. | |

| Collagen Synthesis | % Increase in Collagen I production in human fibroblasts | Hypothetical: 15-25% increase at an effective concentration. |

| Elastin Synthesis | % Increase in Elastin production in human fibroblasts | Hypothetical: 10-20% increase at an effective concentration. |

Note: The quantitative data in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Conclusion

This compound is a synthetic peptide with a clear chemical identity and a plausible mechanism of action for its use in skincare applications aimed at reducing inflammation and the signs of aging.[2][6] Its synthesis via SPPS is a standard and reproducible process. The primary biological activity of suppressing IL-8 and consequently MMP-9 provides a strong rationale for its purported benefits.[1][3] While the initial discovery and development history of this specific peptide is not well-documented in accessible scientific literature, the technical information available from various sources allows for a good understanding of its properties and potential applications. Further independent, peer-reviewed in-vivo studies would be beneficial to substantiate the in-vitro findings and to establish definitive clinical efficacy. This guide provides a foundational resource for researchers and professionals to understand and further investigate the potential of this compound.

References

Acetyl Pentapeptide-1: A Technical Guide to its Effects on Extracellular Matrix Proteins

Abstract

Acetyl Pentapeptide-1 is a synthetic peptide that has garnered significant interest in dermatological and cosmetic science for its role in skin rejuvenation and repair.[1] As a signal peptide, it is designed to stimulate the synthesis of key extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352), which are fundamental to maintaining the skin's structural integrity, firmness, and elasticity.[1][2] This guide provides a detailed examination of the mechanism of action of this compound, its documented effects on ECM components, and standardized protocols for its scientific evaluation. It is intended for researchers, scientists, and professionals in drug development engaged in the study of skin aging and the development of novel therapeutic and cosmetic interventions.

Introduction

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. In the skin, the ECM is primarily composed of collagen, which provides tensile strength, and elastin, which imparts elasticity.[1] The natural aging process, along with environmental stressors, leads to a decline in the production and increased degradation of these vital proteins, resulting in visible signs of aging such as wrinkles and sagging skin.[1][3]

Bioactive peptides have emerged as a promising class of molecules capable of modulating cellular processes to counteract these degenerative changes.[4][5] this compound belongs to the category of signal peptides, which are short chains of amino acids that can mimic natural signaling molecules to stimulate specific cellular responses, such as fibroblast proliferation and the subsequent production of ECM proteins.[4][6][7] Its primary function is to promote the synthesis of collagen and elastin, thereby helping to restore a more youthful and resilient skin structure.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a biomimetic signal peptide. Its proposed mechanism involves interacting with specific receptors on the surface of dermal fibroblasts, the primary cells responsible for synthesizing ECM components. This interaction is believed to trigger an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for ECM proteins.

While the precise pathway for this compound is not extensively detailed in public literature, the mechanism for signal peptides stimulating ECM production is well-understood and typically involves the Transforming Growth Factor-β (TGF-β) pathway.

-

Receptor Binding: The peptide binds to a cell surface receptor on the fibroblast.

-

Signal Transduction: This binding event initiates an intracellular cascade. In the canonical TGF-β pathway, this involves the phosphorylation and activation of Smad proteins.

-

Nuclear Translocation: Activated Smad complexes translocate into the nucleus.

-

Gene Transcription: Inside the nucleus, the Smad complex acts as a transcription factor, binding to the promoter regions of target genes.

-

Protein Synthesis: This leads to increased transcription of messenger RNA (mRNA) for procollagen (B1174764), tropoelastin, and fibronectin, which are then translated into their respective proteins.[4][6]

Effects on Extracellular Matrix Proteins

This compound is primarily recognized for its ability to stimulate the production of collagen and elastin.[1][2] It may also influence the synthesis of other crucial ECM components like fibronectin.

-

Collagen: Collagen, particularly types I and III, provides the skin's foundational structure and tensile strength. Signal peptides are known to stimulate fibroblast activity, leading to increased production of collagen.[8] This helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.[7][9]

-

Elastin: Elastin is responsible for the skin's ability to recoil and maintain its elasticity. The age-related decline in elastin production contributes significantly to sagging skin.[10] this compound is reported to boost elastin synthesis, thereby improving skin elasticity and firmness.[1][2]

-

Fibronectin: Fibronectin is a glycoprotein (B1211001) that plays a critical role in cell adhesion and wound healing, helping to organize the ECM. Studies on other pentapeptides, such as the procollagen-derived sequence Lys-Thr-Thr-Lys-Ser, have shown a potent stimulation of fibronectin production in addition to collagen.[11][12]

Quantitative Data Summary

While direct, peer-reviewed quantitative data for this compound is not widely available in the public domain, the effects of similar signal pentapeptides have been studied. The table below summarizes the reported effects of this compound qualitatively and includes quantitative data from a well-documented procollagen-derived pentapeptide (Lys-Thr-Thr-Lys-Ser) to illustrate the potential efficacy of this peptide class.

| ECM Protein | Effect of this compound (Qualitative) | Illustrative Quantitative Data (Lys-Thr-Thr-Lys-Ser Pentapeptide) | Reference |

| Collagen (Type I, III) | Stimulates production, improves skin firmness. | Dose-dependent stimulation of procollagen production. | [1][2][11][12] |

| Elastin | Boosts production, improves skin elasticity. | Not specified in the study. | [1][2] |

| Fibronectin | Presumed to stimulate production. | 5 to 11-fold stimulation in various cell lines. | [11][12] |

Note: The quantitative data for Lys-Thr-Thr-Lys-Ser is provided as an example of the potent activity a pentapeptide can exhibit and should not be directly extrapolated to this compound without specific experimental validation.

Experimental Protocols

To assess the effect of this compound on ECM protein synthesis, a series of in vitro experiments using human dermal fibroblasts are required. The following protocols provide a standardized methodology.

Overall Experimental Workflow

The workflow involves culturing primary human fibroblasts, treating them with the peptide, and subsequently analyzing the effects on gene and protein expression.

Cell Culture and Peptide Treatment

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs) are the recommended cell model.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: For experiments, fibroblasts are seeded into 6-well or 24-well plates at a density that allows them to reach approximately 70-80% confluency at the time of treatment.

-

Peptide Preparation: this compound is dissolved in sterile, nuclease-free water or PBS to create a stock solution. This stock is then diluted in serum-free culture medium to achieve the desired final concentrations (e.g., 0.5%–2%).[2]

-

Treatment: The growth medium is removed from the cells, and they are washed with PBS. The peptide-containing medium (and a vehicle-only control) is then added to the respective wells.

-

Incubation: Cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for changes in gene and protein expression.

Gene Expression Analysis (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

-

Real-Time qPCR: The expression levels of target genes (e.g., COL1A1 for collagen, ELN for elastin, FN1 for fibronectin) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). A housekeeping gene (e.g., GAPDH) is used for normalization.[13]

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[13]

Protein Quantification (ELISA or Western Blot)

-

Sample Collection: The cell culture supernatant is collected to measure secreted proteins, and the cell layer is lysed to measure intracellular proteins.

-

Collagen Measurement: Collagen synthesis can be measured using an ELISA kit specific for human pro-collagen type I C-peptide (PIP). Alternatively, total collagen can be quantified by hydrolyzing samples and measuring the hydroxyproline (B1673980) content, an amino acid abundant in collagen.[14][15]

-

Elastin Measurement: Soluble tropoelastin in the culture medium can be quantified using a specific ELISA.[16] Insoluble elastin can be measured by quantifying desmosine (B133005) and isodesmosine, the cross-linking amino acids unique to mature elastin, after sample hydrolysis.[14][15]

-

Western Blotting: This technique can also be used to detect and semi-quantify specific proteins (collagen, elastin) using primary antibodies directed against them.[17]

Conclusion

This compound is a signal peptide with a well-defined theoretical mechanism for improving skin structure by stimulating the production of essential extracellular matrix proteins. By activating fibroblasts to synthesize new collagen and elastin, it addresses the fundamental causes of age-related skin degradation. While qualitative evidence strongly supports its efficacy, further quantitative studies are needed to fully characterize its dose-dependent effects and benchmark its performance against other bioactive peptides. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations, contributing to a deeper understanding of its therapeutic and cosmetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound – Natural | Sustainable | Quality [alticobio.com]

- 3. Peptides and Their Mechanisms of Action in the Skin [mdpi.com]

- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The rise of peptides in skincare: A scientific perspective - Anne-Marie van Geloven [anne-marievangeloven.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Peptides in Skincare: Why They Matter - Epi Dermatology & Laser Specialist Clinic [epidermatology.com.sg]

- 8. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Custom this compound Manufacturers Suppliers Factory - Buy this compound [ko.mobelbiochem.com]

- 10. How To Reduce Wrinkles With Peptides - Life Extension [lifeextension.com]

- 11. researchgate.net [researchgate.net]

- 12. A pentapeptide from type I procollagen promotes extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. researchgate.net [researchgate.net]

- 16. Methods in Elastic Tissue Biology: Elastin Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Structural and Functional Analysis of Acetyl Pentapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, a synthetic derivative of the active fragment of the thymic hormone thymopoietin, has emerged as a significant modulator of inflammatory and degradative pathways in skin biology. This in-depth technical guide provides a comprehensive analysis of its structure and function, with a focus on its mechanism of action involving the suppression of pro-inflammatory cytokines and matrix metalloproteinases. This document details the peptide's physicochemical properties, explores its structural characteristics, and presents detailed experimental protocols for assessing its biological activity. Furthermore, it includes visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and cosmetic science.

Introduction

This compound is a biomimetic peptide that corresponds to the acetylated form of the 32-36 amino acid sequence of thymopoietin. Its primary amino acid sequence is Ac-Arg-Lys-Asp-Val-Tyr-OH. The acetylation of the N-terminus enhances its stability and skin penetration. Functionally, this compound is recognized for its ability to modulate the immune response and inhibit inflammatory cascades within the skin. A key mechanism of its action is the suppression of interleukin-8 (IL-8), a pro-inflammatory chemokine. This reduction in IL-8 subsequently leads to a decrease in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme responsible for the degradation of extracellular matrix proteins such as collagen and elastin. By mitigating these inflammatory and degradative processes, this compound helps to maintain the structural integrity of the skin, making it a valuable ingredient in skincare formulations aimed at anti-aging and soothing sensitive skin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and experimental design.

| Property | Value | Reference |

| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | [1] |

| Molecular Formula | C32H51N9O10 | [1] |

| Molecular Weight | 721.80 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (by HPLC) | ≥95% | [2] |

| Solubility | Soluble in water | [2] |

Structural Analysis

Primary Structure

The primary structure of this compound consists of five amino acids in the sequence Arginine-Lysine-Aspartic Acid-Valine-Tyrosine, with the N-terminus acetylated.

Secondary and Tertiary Structure

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by modulating key inflammatory pathways. The proposed mechanism involves the initial suppression of pro-inflammatory stimuli, leading to a downstream reduction in tissue-degrading enzymes.

Experimental Protocols

In Vitro IL-8 Suppression Assay in Human Keratinocytes

This protocol outlines a representative workflow to assess the ability of this compound to suppress the secretion of Interleukin-8 (IL-8) from human keratinocytes stimulated with an inflammatory agent.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. benchchem.com [benchchem.com]

- 4. Biologically active conformations of thymopentin. Studies with conformationally restricted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpeptidesociety.org [americanpeptidesociety.org]

- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetyl Pentapeptide-1 in Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential skin-restoring properties. While primarily recognized for its anti-inflammatory effects and its role in maintaining the integrity of the extracellular matrix, emerging information suggests a role in the proliferation and differentiation of keratinocytes. This technical guide synthesizes the current understanding of this compound's impact on keratinocyte function, focusing on its potential influence on the critical process of epidermal differentiation. This document details its known mechanisms of action, presents available data, outlines relevant experimental protocols for future research, and visualizes the implicated signaling pathways.

Introduction to this compound

This compound is a synthetic peptide engineered for enhanced stability and skin penetration. Its primary functions are associated with skin health and rejuvenation, including the stimulation of collagen and elastin (B1584352) production.[1] Notably, it is reported to induce the proliferation and differentiation of keratin-forming cells, suggesting a direct role in epidermal homeostasis.[] Furthermore, this compound exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines in keratinocytes.[][3]

Mechanism of Action in Keratinocytes

The primary documented mechanism of this compound in keratinocytes is its anti-inflammatory action. It has been shown to decrease the secretion of Interleukin-8 (IL-8) in human keratinocytes, particularly when used in combination with other peptides.[3] By suppressing pro-inflammatory cytokines like IL-8, this compound can in turn reduce the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix proteins such as collagen.[4][5]

The link between this anti-inflammatory activity and keratinocyte differentiation is an area of active investigation. Chronic inflammation is known to disrupt the normal process of keratinocyte differentiation, leading to impaired skin barrier function. By mitigating inflammatory responses, this compound may help to create a more favorable environment for proper keratinocyte differentiation and the formation of a healthy stratum corneum. One supplier has noted that this compound significantly induces the secretion of macrophage colony-stimulating factor in granulocytes, which leads to the proliferation and differentiation of keratin-forming cells.[]

Signaling Pathway

The known signaling pathway for this compound in keratinocytes centers on its anti-inflammatory effects. A proposed pathway is the downregulation of pro-inflammatory signals that lead to IL-8 production.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the effects of this compound on the expression of key keratinocyte differentiation markers such as involucrin (B1238512), keratin (B1170402) 10, and filaggrin. The information available is largely qualitative, stemming from manufacturer and supplier-provided technical descriptions.[]

Experimental Protocols

To rigorously assess the role of this compound in keratinocyte differentiation, a series of in vitro experiments can be conducted. The following is a generalized protocol for such an investigation.

Cell Culture and Treatment

-

Cell Line: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a serum-free keratinocyte growth medium.

-

Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to a final concentration of 1.2 to 1.8 mM.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL) dissolved in the high-calcium medium. A vehicle control (the solvent used to dissolve the peptide) is run in parallel.

-

Incubation: Cells are incubated for a period of 24 to 72 hours to allow for the expression of differentiation markers.

Analysis of Differentiation Markers

4.2.1. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression of key differentiation markers.

-

Procedure:

-

RNA is extracted from treated and control cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA.

-

qRT-PCR is performed using primers specific for involucrin (IVL), keratin 10 (KRT10), filaggrin (FLG), and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

4.2.2. Western Blotting

-

Objective: To quantify the protein expression of differentiation markers.

-

Procedure:

-

Total protein is extracted from treated and control cells.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against involucrin, keratin 10, and filaggrin. An antibody against a loading control (e.g., β-actin) is also used.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified using densitometry software.

-

4.2.3. Immunofluorescence Staining

-

Objective: To visualize the expression and localization of differentiation markers within the cell culture.

-

Procedure:

-

Cells are grown on coverslips and subjected to the same treatment protocol.

-

Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a blocking buffer.

-

Cells are incubated with primary antibodies against the differentiation markers.

-

Following washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The available evidence suggests that this compound may play a role in promoting keratinocyte differentiation, potentially through its established anti-inflammatory properties. However, there is a clear need for rigorous scientific investigation to substantiate these claims. Future research should focus on generating quantitative data on the expression of key differentiation markers in response to this compound treatment. Elucidating the precise signaling pathways involved will be crucial for a comprehensive understanding of its mechanism of action. Such studies will not only validate the efficacy of this compound as a cosmetic and therapeutic agent but also provide valuable insights into the intricate regulation of epidermal homeostasis.

References

An In-depth Technical Guide to the Cellular Interaction of Acetyl Pentapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Pentapeptide-1, more commonly known in scientific and commercial literature by analogues such as Acetyl Hexapeptide-3 (B12377308) and Acetyl Hexapeptide-8 (Argireline), is a synthetic peptide engineered for its neuromodulatory properties. It is designed as a biomimetic of the N-terminal end of the SNAP-25 protein.[1] Instead of interacting with a classical cell-surface receptor, its primary mechanism of action involves the direct modulation of a core cellular process: the fusion of synaptic vesicles with the presynaptic membrane. This guide provides a detailed technical overview of this interaction, focusing on the peptide's role as a competitive inhibitor of the SNARE complex, a critical component in neurotransmitter release.

Core Mechanism of Action: The SNARE Complex as the Cellular Target

The primary cellular target of this compound is the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. This protein machinery is fundamental to mediating the exocytosis of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction.[2]

2.1 The Native SNARE Complex Assembly

In neuronal cells, exocytosis is driven by the assembly of three key SNARE proteins:

-

Syntaxin: A target-membrane SNARE (t-SNARE) located on the presynaptic plasma membrane.

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A t-SNARE that contributes two alpha-helices to the complex.

-